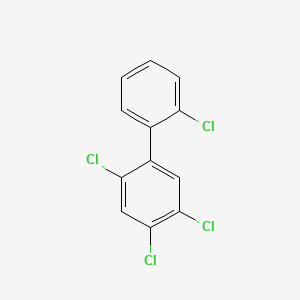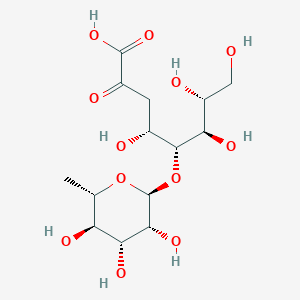
Calcium saccharin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Saccharin calcium is a non-nutritive artificial sweetener, known for being approximately 500 times sweeter than sucrose. It is a calcium salt form of saccharin, which is a sulfonamide derivative of toluene. Saccharin calcium is often used by individuals who need to restrict their sodium intake. It appears as white crystals and is odorless .
Preparation Methods
Synthetic Routes and Reaction Conditions
Saccharin was first synthesized in 1879. The preparation of saccharin calcium involves the reaction of o-toluenesulfonamide with potassium permanganate in an alkaline medium, followed by acidification to yield saccharin. The saccharin is then neutralized with calcium hydroxide to form saccharin calcium .
Industrial Production Methods
In industrial settings, saccharin calcium is produced by reacting anthranilic acid with nitrous acid, sulfur dioxide, chlorine, and ammonia. The resulting saccharin is then converted to its calcium salt form by neutralization with calcium hydroxide .
Chemical Reactions Analysis
Types of Reactions
Saccharin calcium undergoes various chemical reactions, including:
Oxidation: Saccharin can be oxidized to form saccharin sulfonic acid.
Reduction: It can be reduced to form saccharin amine.
Substitution: Saccharin can undergo substitution reactions where the sulfonamide group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions typically involve acidic or basic environments, depending on the specific reaction .
Major Products
The major products formed from these reactions include saccharin sulfonic acid, saccharin amine, and various substituted saccharin derivatives .
Scientific Research Applications
Saccharin calcium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Studied for its effects on metabolic pathways and its potential as an antimicrobial agent.
Medicine: Investigated for its potential use in treating diabetes and obesity due to its non-caloric nature.
Industry: Widely used in the food and beverage industry as a sweetener, as well as in pharmaceuticals to mask the bitter taste of certain drugs .
Mechanism of Action
Saccharin calcium exerts its sweetening effect by binding to the sweet taste receptors on the tongue, specifically the T1R2/T1R3 receptor complex. This binding triggers a signal transduction pathway that results in the perception of sweetness. Additionally, saccharin calcium has been shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Aspartame: Another artificial sweetener, but it is not heat-stable and has a caloric value.
Sucralose: A non-caloric sweetener that is also heat-stable but has a different chemical structure.
Acesulfame potassium: Similar in being non-caloric and heat-stable, but with a slightly different taste profile
Uniqueness
Saccharin calcium is unique in its high sweetness intensity and stability under various conditions, making it suitable for a wide range of applications. Unlike aspartame, it does not break down at high temperatures, and unlike sucralose, it does not have a chlorinated structure .
Properties
CAS No. |
6485-34-3 |
|---|---|
Molecular Formula |
C7H5CaNO3S |
Molecular Weight |
223.26 g/mol |
IUPAC Name |
calcium;1,1-dioxo-1,2-benzothiazol-3-olate |
InChI |
InChI=1S/C7H5NO3S.Ca/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;/h1-4H,(H,8,9); |
InChI Key |
GSHUZVSNIBLGMR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].[Ca+2] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NS2(=O)=O.[Ca] |
Key on ui other cas no. |
6485-34-3 |
Pictograms |
Irritant |
Synonyms |
Calcium, Saccharin Saccharin Saccharin Calcium Saccharin Sodium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-[4-[fluoro(methyl)phosphoryl]oxybutyl]pyrene](/img/structure/B1199000.png)



